bis(4-{(E)-[(2-hydroxyphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate
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Overview
Description
BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-aminophenol, followed by the reaction with 2-nitroterephthalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE involves its ability to form complexes with metal ions, which can enhance its reactivity and functionality. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and coordination bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxyphenyl)imino]methylphenol
- 4-[(4-Methoxyphenyl)imino]methylphenol
- 2-Methoxy-5-[(phenylamino)methyl]phenol
Uniqueness
BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE is unique due to the presence of both hydroxyl and nitro functional groups, which provide a distinct reactivity profile. The combination of these groups allows for diverse chemical modifications and applications, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C34H23N3O8 |
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Molecular Weight |
601.6 g/mol |
IUPAC Name |
bis[4-[(2-hydroxyphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H23N3O8/c38-31-7-3-1-5-28(31)35-20-22-9-14-25(15-10-22)44-33(40)24-13-18-27(30(19-24)37(42)43)34(41)45-26-16-11-23(12-17-26)21-36-29-6-2-4-8-32(29)39/h1-21,38-39H |
InChI Key |
XPKPXLWQNBSDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC=C5O)[N+](=O)[O-])O |
Origin of Product |
United States |
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